molecular formula C16H22N4 B3144283 N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline CAS No. 548765-49-7

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B3144283
CAS No.: 548765-49-7
M. Wt: 270.37 g/mol
InChI Key: OWQPTUICVMIBNX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline is a complex organic compound that features a pyrazole ring substituted with a piperidine moiety and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline typically involves multi-step organic reactions. One common approach is the alkylation of a pyrazole derivative with a piperidine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the pyrazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(4-piperidinyl)aniline: Similar structure but lacks the pyrazole ring.

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains a pyrazole ring but different substituents.

    N,N-dimethyl-4-(4-piperidinyl)-2-pyrimidinamine: Features a pyrimidine ring instead of a pyrazole ring.

Uniqueness

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline is unique due to the combination of its pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-(5-piperidin-4-yl-1H-pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-20(2)14-5-3-12(4-6-14)15-11-16(19-18-15)13-7-9-17-10-8-13/h3-6,11,13,17H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPTUICVMIBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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